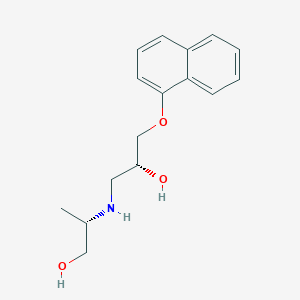![molecular formula C14H17N3O2.2ClH B217754 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid CAS No. 104305-95-5](/img/structure/B217754.png)
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid, also known as MMDA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMDA is a derivative of the dihydropyridine family and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid is not fully understood, but it is believed to be related to its ability to modulate calcium channels. This compound has been shown to inhibit L-type calcium channels, which are involved in the regulation of vascular tone and blood pressure. This compound has also been shown to inhibit voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage. This compound has also been shown to have anti-inflammatory properties, which may help reduce inflammation and tissue damage. Additionally, this compound has been shown to have anti-tumor properties, which may help inhibit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. Additionally, this compound has been extensively studied and has a well-established safety profile. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound may have off-target effects, which may complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid. One area of research is to further elucidate the mechanism of action of this compound. This may help identify new therapeutic applications for this compound and may also help identify potential side effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, research is needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with methanol and potassium carbonate to obtain this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, this compound has been shown to have neuroprotective effects and may have potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
104305-95-5 |
|---|---|
Fórmula molecular |
C14H17N3O2.2ClH |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid |
InChI |
InChI=1S/C18H18N2O8/c1-9-14(17(23)27-3)16(11-5-4-6-12(7-11)20(25)26)15(10(2)19-9)18(24)28-8-13(21)22/h4-7,16,19H,8H2,1-3H3,(H,21,22) |
Clave InChI |
HWGRWZAHCKCUSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Sinónimos |
carboxylmethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinecarboxylate DHM 9 DHM-9 DHM9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



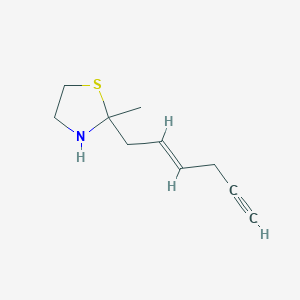


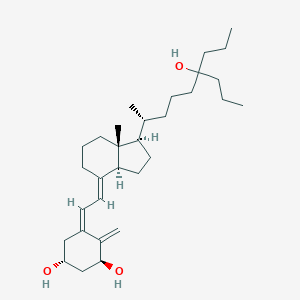
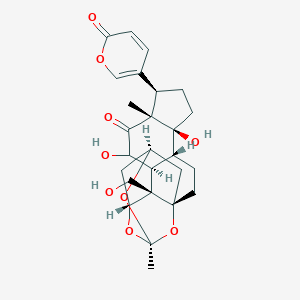
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
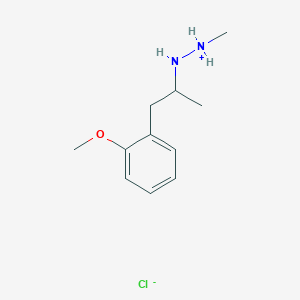
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)


![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)
